(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride
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Overview
Description
(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClFN2 and a molecular weight of 190.65 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include azobenzenes, amines, and substituted phenylhydrazines .
Scientific Research Applications
(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It can also interact with proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3,5-dimethylphenyl)hydrazine: Similar in structure but without the hydrochloride group.
(4-Fluoro-3,5-dimethylbenzaldehyde): Precursor in the synthesis of (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride.
(4-Fluoro-3,5-dimethylphenyl)amine: Another derivative with different chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
Molecular Formula |
C8H12ClFN2 |
---|---|
Molecular Weight |
190.64 g/mol |
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c1-5-3-7(11-10)4-6(2)8(5)9;/h3-4,11H,10H2,1-2H3;1H |
InChI Key |
OPXRKRXGKCMCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)NN.Cl |
Origin of Product |
United States |
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